

# "physicochemical properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

**Cat. No.:** B1361289

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An In-Depth Technical Guide to the Physicochemical Properties of **2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine**

## Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of **2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine** (CAS No. 247225-29-2).

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug

development, serving as the core structure for numerous therapeutic agents.[1][2]

Understanding the fundamental physicochemical characteristics of novel pyrimidine derivatives is a critical prerequisite for any research and development endeavor, directly influencing factors such as bioavailability, formulation, and mechanism of action. This document details the molecular structure, a probable synthetic route, and offers both established data and validated experimental protocols for determining key properties including pKa, lipophilicity (logP/logD), and aqueous solubility. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific investigations.

## Molecular Identity and Synthesis

The initial step in characterizing any compound is to establish its precise molecular identity and a reliable method for its synthesis.

## Molecular Structure and Identifiers

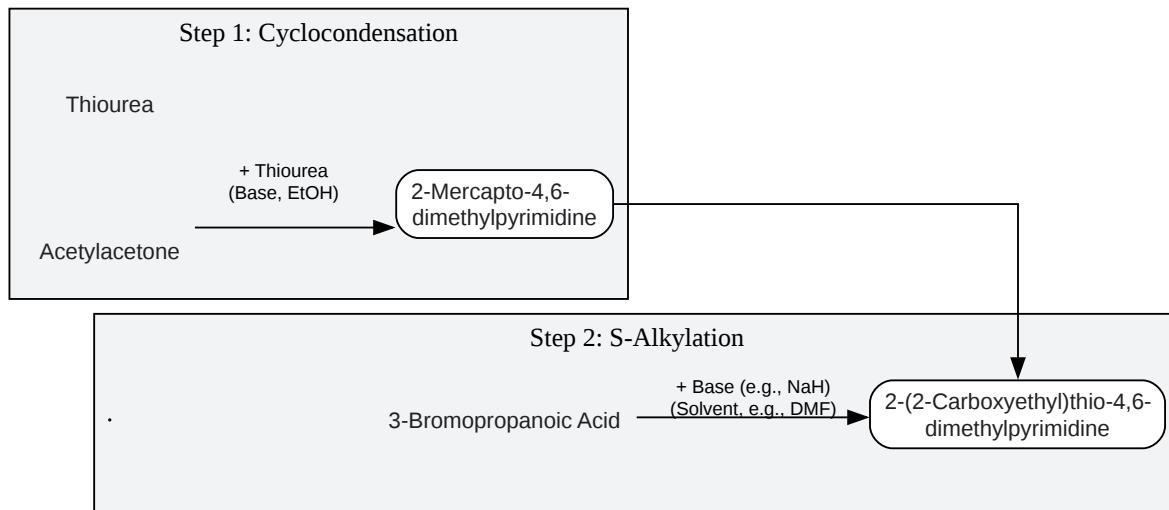
- Chemical Name: **2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine**
- CAS Number: 247225-29-2[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>S[\[3\]](#)[\[4\]](#)
- Molecular Weight: 212.27 g/mol [\[3\]](#)[\[4\]](#)
- General Hazard: Classified as an irritant. Standard laboratory precautions, including the use of personal protective equipment, are advised.[\[3\]](#)

## Proposed Synthetic Pathway

The synthesis of **2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine** can be logically achieved via a two-step process, beginning with a classic condensation reaction followed by a nucleophilic substitution. This approach is well-established for creating 2-thio-substituted pyrimidines.[\[5\]](#)[\[6\]](#)

**Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine** This intermediate is formed through the cyclocondensation of acetylacetone with thiourea. The  $\beta$ -dicarbonyl nature of acetylacetone provides the C-C-C backbone that reacts with the N-C-N unit of thiourea to form the heterocyclic pyrimidine ring.[\[6\]](#)

**Step 2: S-alkylation to Yield the Final Product** The thiol group of the intermediate is a potent nucleophile. It can be alkylated using a suitable three-carbon electrophile, such as 3-bromopropanoic acid, in the presence of a base. The base deprotonates the thiol, forming a more reactive thiolate anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the final thioether linkage. The synthesis of similar S-substituted derivatives has been reported, validating this approach.[\[7\]](#)



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Caption: Proposed two-step synthesis of the title compound.

## Core Physicochemical Properties

The following sections detail key physicochemical parameters. Where experimental data is unavailable, robust, field-proven protocols are provided.

### Physical State and Thermal Properties

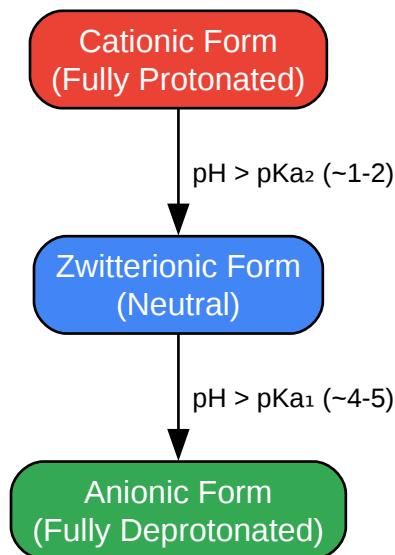
Property	Value	Significance
Appearance	White to off-white crystalline solid	Provides a baseline for identity and purity assessment.
Melting Point	219-221 °C[3]	A sharp melting range is a primary indicator of high purity.
Density	1.26 g/cm³[3]	Useful for formulation, processing, and packaging calculations.

## Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the compound's ionization state across a range of pH values, directly impacting solubility, membrane permeability, and interactions with biological targets.[8]

Theoretical Insight: **2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine** is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

- Acidic Group: The carboxylic acid (-COOH) is expected to have a pKa ( $pK_{a1}$ ) in the range of 4.0 - 5.0, typical for aliphatic carboxylic acids.
- Basic Group: The pyrimidine ring contains two nitrogen atoms. While pyrimidine itself is a weak base (pKa of the protonated form is  $\sim 1.23$ ), the electron-donating methyl groups may slightly increase its basicity.[5] This pKa ( $pK_{a2}$ ) will represent the dissociation of the protonated pyrimidine ring.



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Caption: Predominant ionization states as a function of pH.

Experimental Protocol: Determination of pKa by Potentiometric Titration This method provides a reliable, direct measurement of a compound's pKa values.[9]

- Principle: A solution of the compound is titrated with a standardized strong acid or base while the pH is continuously monitored. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.
- Methodology:
  - Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
  - Titration for  $pK_{a1}$  (Acidic): Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition. The  $pK_{a1}$  is the pH at the half-equivalence point.
  - Titration for  $pK_{a2}$  (Basic): In a separate experiment, dissolve the compound and titrate with a standardized strong acid (e.g., 0.1 M HCl). The  $pK_{a2}$  corresponds to the pH at the half-equivalence point for the protonation of the pyrimidine nitrogen.
  - Data Analysis: Plot pH versus the volume of titrant added. The pKa values are identified as the pH at the center of the flattest regions of the curve (buffer regions), which correspond to 50% neutralization of the respective functional group.

## Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[10]

- logP: The partition coefficient for the neutral species of the molecule.
- logD: The distribution coefficient at a specific pH, which accounts for all ionization states of the molecule. For an ionizable compound like this, logD is the more physiologically relevant parameter.[11]

Experimental Protocol: Shake-Flask Method for  $\log D_{7.4}$  Determination The "shake-flask" method is the gold-standard for logP/logD measurement.[12]

- Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations in each phase are measured to calculate the distribution coefficient.
- Methodology:
  - System Preparation: Prepare a phosphate buffer at pH 7.4 to mimic physiological conditions. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
  - Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous buffer. Add an equal volume of pre-saturated n-octanol.
  - Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
  - Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.
  - Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
  - Calculation: Calculate  $\log D_{7.4}$  using the formula:  $\log D_{7.4} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$

## Aqueous Solubility

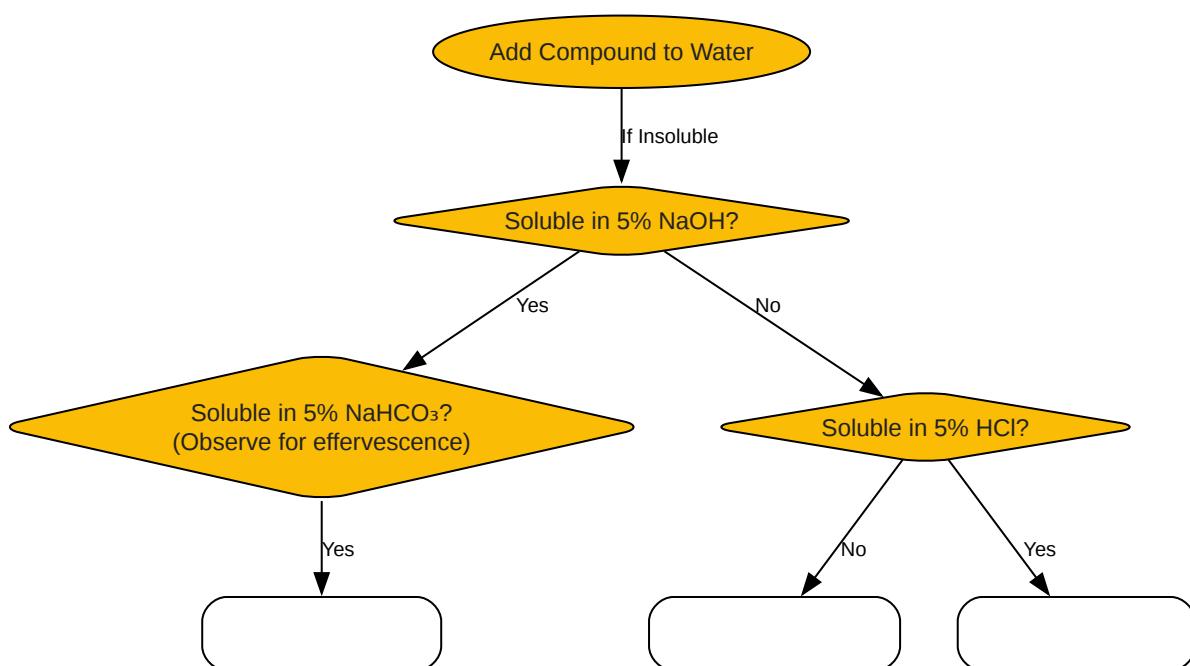
Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and requiring complex formulations.

Theoretical Insight: The molecule's solubility is expected to be highly pH-dependent.

- In neutral water: Solubility is likely to be low due to the relatively non-polar pyrimidine ring and thioether linkage.

- In acidic solution (e.g., 5% HCl): Solubility may increase slightly due to the protonation of the basic pyrimidine nitrogen, forming a more soluble salt.[13]
- In basic solution (e.g., 5% NaOH, 5% NaHCO<sub>3</sub>): Solubility is expected to be significantly higher. The carboxylic acid will be deprotonated to form a carboxylate salt, which is much more polar and water-soluble.[14][15] The observation of effervescence (CO<sub>2</sub> bubbles) upon addition to NaHCO<sub>3</sub> is a definitive test for the presence of a carboxylic acid.[13][15]

Experimental Protocol: Qualitative Solubility Classification This workflow systematically classifies the compound's solubility based on its acid-base properties.[15][16]



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Caption: Decision workflow for solubility classification.

- Methodology:

- Water: Add ~10-20 mg of the compound to 1 mL of deionized water in a test tube. Agitate and observe.
- 5% NaOH: If insoluble in water, add the compound to 1 mL of 5% NaOH solution. Agitate and observe. Solubility indicates an acidic functional group.[15]
- 5% NaHCO<sub>3</sub>: If soluble in NaOH, repeat the test with 5% NaHCO<sub>3</sub> solution. Solubility and/or effervescence confirms a relatively strong acid, such as a carboxylic acid.[13][15]
- 5% HCl: If insoluble in water and NaOH, test solubility in 1 mL of 5% HCl. Solubility indicates a basic functional group.[13]

## Potential Applications and Conclusion

The physicochemical profile of **2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine**—possessing both hydrogen bond donors/acceptors and tunable lipophilicity—makes it an intriguing scaffold. The broader class of 2-thio-pyrimidines is known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[17][18][19][20] Furthermore, closely related S-substituted 4,6-dimethylpyrimidine-2-thiols have demonstrated plant growth-stimulating properties, opening a potential avenue in agrochemical research.[7]

In conclusion, this guide establishes **2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine** as an amphoteric, crystalline solid with a high melting point indicative of good stability and purity. Its key physicochemical properties—pKa, logD, and solubility—are shown to be intrinsically linked to pH, a critical consideration for its handling and application. The experimental protocols detailed herein provide a robust framework for researchers to fully characterize this compound, enabling its rational use in drug discovery, medicinal chemistry, and other scientific fields.

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- To cite this document: BenchChem. ["physicochemical properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine"]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1361289#physicochemical-properties-of-2-\(2-carboxyethyl\)-thio-4,6-dimethylpyrimidine](https://www.benchchem.com/product/b1361289#physicochemical-properties-of-2-(2-carboxyethyl)-thio-4,6-dimethylpyrimidine)]

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